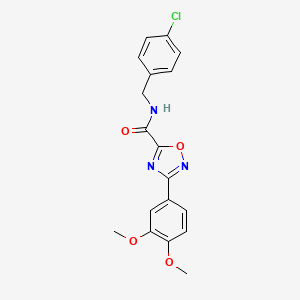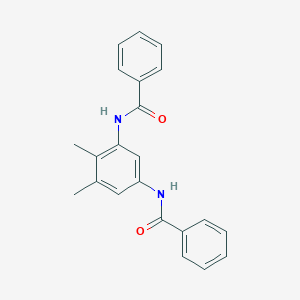![molecular formula C15H18ClNO2 B5307001 4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5307001.png)
4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
作用機序
The mechanism of action of 4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. In cancer cells, this pathway is often overactivated, leading to uncontrolled cell growth and proliferation. The inhibition of this pathway by the compound induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, studies have shown that the compound has potent anticancer activity and induces apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
One of the significant advantages of using 4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine in lab experiments is its potent anticancer activity. The compound has shown promising results in preclinical studies, making it an attractive target for further research. However, the compound's limitations include its low solubility in water, which makes it challenging to administer in vivo.
将来の方向性
There are several future directions for the research on 4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine. One of the significant areas of research is the development of novel drugs based on the compound's chemical structure and mechanism of action. Researchers are exploring the use of the compound as a lead compound for the development of drugs with improved efficacy and fewer side effects.
Another area of research is the optimization of the compound's synthesis method to improve its yield and purity. Researchers are also exploring the use of the compound in combination with other anticancer agents to enhance its efficacy.
Conclusion:
This compound is a chemical compound with significant potential in various fields such as medicinal chemistry, drug discovery, and material science. The compound's unique chemical structure and mechanism of action make it an attractive target for further research. The compound's potent anticancer activity and anti-inflammatory effects make it a promising candidate for the development of novel drugs with improved efficacy and fewer side effects.
合成法
The synthesis of 4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine involves the reaction between 2-chlorobenzaldehyde and 2,6-dimethylmorpholine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through an aldol condensation reaction, followed by an intramolecular cyclization to form the desired product.
科学的研究の応用
The potential applications of 4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine in scientific research are vast. One of the significant applications is in the field of medicinal chemistry, where this compound has shown promising results as an anticancer agent. Studies have shown that this compound induces apoptosis in cancer cells by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway.
Another potential application of this compound is in the field of drug discovery. Researchers are exploring the use of this compound as a lead compound for the development of novel drugs with improved efficacy and fewer side effects. The compound's unique chemical structure and mechanism of action make it an attractive target for drug discovery.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(2,6-dimethylmorpholin-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c1-11-9-17(10-12(2)19-11)15(18)8-7-13-5-3-4-6-14(13)16/h3-8,11-12H,9-10H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYVMHPZNSHYRX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202065 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5306919.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306927.png)
![3-isopropyl-6-[4-(5-methyl-1H-tetrazol-1-yl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5306932.png)
![ethyl 2-(3-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5306947.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5306956.png)
![N-[1,1-dimethyl-2-(methylamino)-2-oxoethyl]-N-methyl-2-morpholin-4-ylbenzamide](/img/structure/B5306972.png)
![benzyl 4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B5306977.png)
![4-[(2-chloro-4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5306978.png)
![7-acetyl-3-(ethylthio)-6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306986.png)

![3-{2-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B5307006.png)

![N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5307014.png)